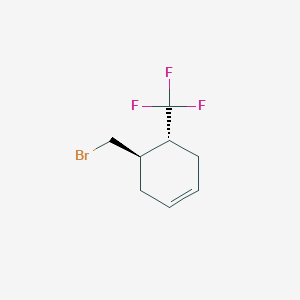
(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene: is a chiral organic compound with a unique structure characterized by the presence of bromomethyl and trifluoromethyl groups attached to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the double bond in the cyclohexene ring can yield saturated cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or ethers can be formed.
Oxidation Products: Alcohols, ketones, or carboxylic acids may be obtained.
Reduction Products: Saturated cyclohexane derivatives are typical products.
科学研究应用
Chemistry
In organic synthesis, (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene serves as a versatile building block for the construction of complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s chiral nature and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and biologically active molecules. It can be used to develop new drugs with potential therapeutic applications.
Industry
In material science, this compound is used in the production of specialty polymers and advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
作用机制
The mechanism by which (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene exerts its effects depends on the specific application. In chemical reactions, the bromomethyl and trifluoromethyl groups act as reactive sites for nucleophilic or electrophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
- (4R,5R)-4-(Chloromethyl)-5-(trifluoromethyl)cyclohexene
- (4R,5R)-4-(Bromomethyl)-5-(difluoromethyl)cyclohexene
- (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexane
Uniqueness
Compared to similar compounds, (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is unique due to the presence of both bromomethyl and trifluoromethyl groups on a cyclohexene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-2,6-7H,3-5H2/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIMBUHYEDZXBU-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)
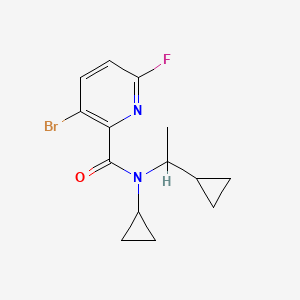
![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)
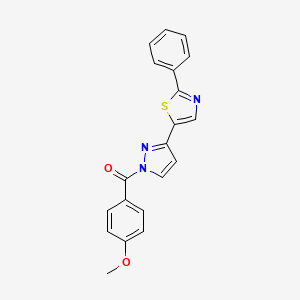
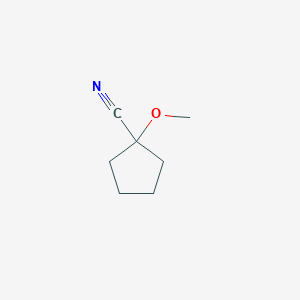
![4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)
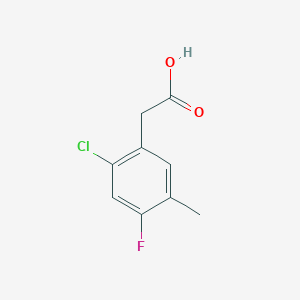
![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)
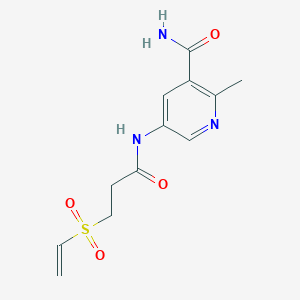
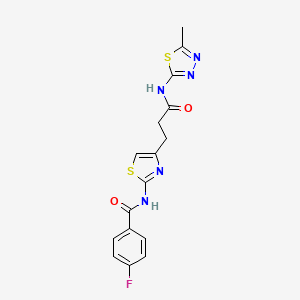
![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
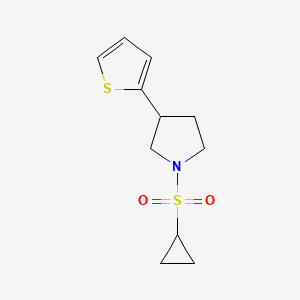
![4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
